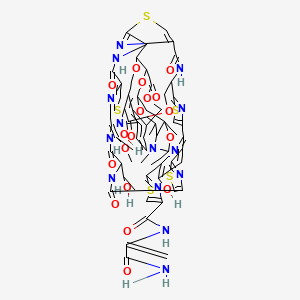
Thiazomycin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazomycin A is a natural product found in Actinokineospora fastidiosa with data available.
Aplicaciones Científicas De Investigación
Antibacterial Properties
Thiazomycin A, a novel thiazolyl peptide, has shown potent bactericidal activity against Gram-positive pathogens. It does not exhibit cross-resistance with other clinically relevant antibiotic classes like β-lactams, vancomycin, oxazolidinone, and quinolones. Its efficacy against Staphylococcus aureus infection in mice and its ability to inhibit bacterial growth by selectively inhibiting protein synthesis indicate significant potential in treating bacterial infections. The interaction with L11 protein and 23S rRNA of the 50S ribosome is notable, and the presence of an oxazolidine ring in its structure provides opportunities for chemical modifications to enhance its effectiveness (Singh et al., 2007).
Structural Implications for Antibiotic Development
The structure of Thiazomycin A, especially its oxazolidine ring, allows for selective chemical modifications not feasible with other thiazolyl peptides. This structural attribute could lead to the development of semi-synthetic compounds that overcome challenges in clinical development of thiazolyl peptides. However, the emergence of resistance remains a significant challenge for further therapeutic use of Thiazomycin A and related molecules (Singh et al., 2008).
Potential Against Drug-Resistant Strains
Thiazomycin A, along with related compounds like nocathiacin and analogs, have demonstrated strong activity against clinical strains of drug-resistant Mycobacterium tuberculosis. These findings are crucial given the rising problem of antibiotic resistance. The lack of cross-resistance to common antibiotics suggests Thiazomycin A could be an important tool in combating multidrug-resistant strains (Singh et al., 2017).
Challenges in Purification and Production
The low titer of Thiazomycin A in fermentation broth compared to other compounds like nocathiacins presents challenges in large-scale purification. Innovations in purification methods, such as preferential protonation based chromatographic methods, have been developed to address this, suggesting the feasibility of large-scale production for therapeutic use (Jayasuriya et al., 2007).
Propiedades
Fórmula molecular |
C62H60N14O18S5 |
|---|---|
Peso molecular |
1449.6 g/mol |
Nombre IUPAC |
2-[(1S,18S,21E,28S,29S,30S)-30-[[(3aR,4S,6S,7aS)-2,3,4,7a-tetramethyl-3a,4,6,7-tetrahydro-2H-pyrano[3,4-d][1,3]oxazol-6-yl]oxy]-9,52-dihydroxy-18-[(1R)-1-hydroxyethyl]-21-(1-methoxyethylidene)-16,19,26,31,42,46-hexaoxo-32,43,54-trioxa-3,13,23,49-tetrathia-7,17,20,27,45,51,52,55,56,57-decazadecacyclo[26.16.6.229,40.12,5.112,15.122,25.138,41.147,50.06,11.034,39]heptapentaconta-2(57),4,6,8,10,12(56),14,22(55),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-N-(3-amino-3-oxoprop-1-en-2-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C62H60N14O18S5/c1-22(49(63)79)64-50(80)32-19-98-58(69-32)43-37(78)12-28-42(71-43)31-17-96-56(66-31)30-16-91-60(85)45-29-15-89-46(47(61(86)90-14-27-10-9-11-36(39(27)29)76(45)87)93-38-13-62(6)48(25(4)92-38)75(7)26(5)94-62)44(59-70-33(20-99-59)51(81)65-30)74-53(83)35-21-97-57(68-35)41(24(3)88-8)73-54(84)40(23(2)77)72-52(82)34-18-95-55(28)67-34/h9-12,17-21,23,25-26,30,38,40,44,46-48,77-78,87H,1,13-16H2,2-8H3,(H2,63,79)(H,64,80)(H,65,81)(H,72,82)(H,73,84)(H,74,83)/b41-24+/t23-,25+,26?,30+,38+,40+,44+,46+,47+,48-,62+/m1/s1 |
Clave InChI |
LPGAAUZJQIRAAG-CAYKKMKNSA-N |
SMILES isomérico |
C[C@H]1[C@@H]2[C@](C[C@@H](O1)O[C@H]3[C@@H]4[C@H]5C6=NC(=CS6)C(=O)N[C@@H](COC(=O)C7=C(CO4)C8=C(COC3=O)C=CC=C8N7O)C9=NC(=CS9)C1=NC(=C(C=C1C1=NC(=CS1)C(=O)N[C@H](C(=O)N/C(=C(\C)/OC)/C1=NC(=CS1)C(=O)N5)[C@@H](C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)N)(OC(N2C)C)C |
SMILES canónico |
CC1C2C(CC(O1)OC3C4C5C6=NC(=CS6)C(=O)NC(COC(=O)C7=C(CO4)C8=C(COC3=O)C=CC=C8N7O)C9=NC(=CS9)C1=NC(=C(C=C1C1=NC(=CS1)C(=O)NC(C(=O)NC(=C(C)OC)C1=NC(=CS1)C(=O)N5)C(C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)N)(OC(N2C)C)C |
Sinónimos |
thiazomycin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



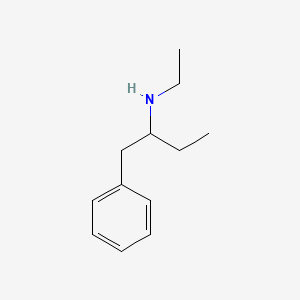

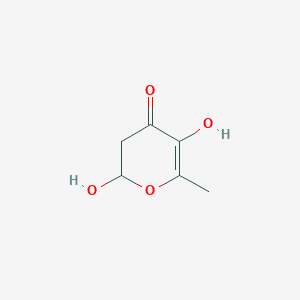
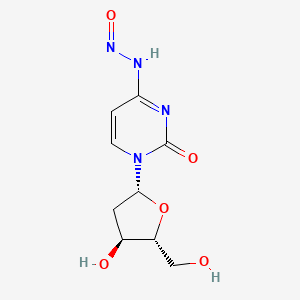
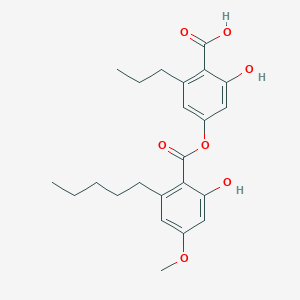

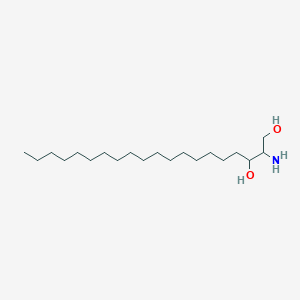
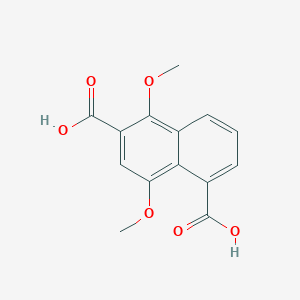
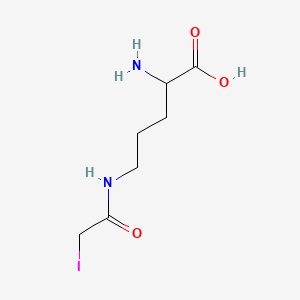

![(5S,12S)-5,12-Epimino-5,6,12,13-tetrahydro-15,15-dimethylcycloocta[1,2-f:5,6-f']bis[1,3]benzodioxole-15-ium](/img/structure/B1258785.png)

![N-[2-[[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]phenyl]quinoline-3-carboxamide](/img/structure/B1258789.png)
![benzyl N-[1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B1258791.png)